N-(2,5-dimethylphenyl)-2-(3-methylbutanoyl)hydrazinecarbothioamide
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Overview
Description
N-{[(2,5-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbamothioyl group attached to a 2,5-dimethylphenyl ring, which is further connected to a 3-methylbutanamide moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2,5-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with 3-methylbutanamide in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amide nitrogen on the isothiocyanate carbon, leading to the formation of the carbamothioyl linkage.
Industrial Production Methods
In an industrial setting, the production of N-{[(2,5-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-{[(2,5-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[(2,5-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(2,5-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[(2,5-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}CYCLOBUTANECARBOXAMIDE
- N-{[(2,5-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-THIOPHENECARBOXAMIDE
Uniqueness
N-{[(2,5-DIMETHYLPHENYL)CARBAMOTHIOYL]AMINO}-3-METHYLBUTANAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H21N3OS |
---|---|
Molecular Weight |
279.40 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(3-methylbutanoylamino)thiourea |
InChI |
InChI=1S/C14H21N3OS/c1-9(2)7-13(18)16-17-14(19)15-12-8-10(3)5-6-11(12)4/h5-6,8-9H,7H2,1-4H3,(H,16,18)(H2,15,17,19) |
InChI Key |
XFZTUCZIROQWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NNC(=O)CC(C)C |
Origin of Product |
United States |
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